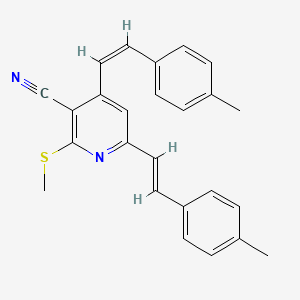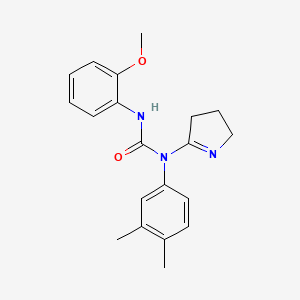
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea, also known as DPU-28, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Catalysis and Polymerization
Yttrium complexes involving similar pyrrolyl and phenyl substituents have been studied for their catalytic roles in polymerization processes. For instance, Matsuo et al. (2001) explored the selective formation of homoleptic and heteroleptic bis(N-aryliminomethyl)pyrrolyl yttrium complexes and their efficiency as initiators for ε-caprolactone polymerization. These complexes exhibit distinct coordination geometries and catalytic activities based on the bulkiness of the ligand, underlining the influence of molecular structure on catalytic performance (Matsuo, Mashima, & Tani, 2001).
Anticancer Agents
Compounds with urea derivatives, particularly those involving pyrrolyl and phenyl groups, have been evaluated for their anticancer properties. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and assessed their antiproliferative activity against several cancer cell lines. Their findings revealed significant inhibitory effects, highlighting the potential of such compounds as anticancer agents (Feng et al., 2020).
Chemical Synthesis and Reactivity
The synthesis and reactivity of heterocyclic ureas have been a subject of interest due to their utility in producing complex molecules. Corbin et al. (2001) discussed the synthesis of heterocyclic ureas and their unfolding into multiply hydrogen-bonded complexes, emphasizing the role of these compounds in self-assembly and molecular recognition processes (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Neuropharmacology
Although slightly tangential, studies on urea derivatives have also touched upon neuropharmacological aspects. For example, Wang et al. (2011) investigated the effects of a cannabinoid CB1 receptor allosteric antagonist, showcasing the influence of specific urea derivatives on neuronal excitability and receptor modulation (Wang, Horswill, Whalley, & Stephens, 2011).
Environmental and Analytical Chemistry
Katz and Strusz (1968) focused on the chromatographic determination of maloran and its metabolites in soils, indicating the relevance of urea derivatives in environmental chemistry and the analysis of herbicide degradation products (Katz & Strusz, 1968).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-10-11-16(13-15(14)2)23(19-9-6-12-21-19)20(24)22-17-7-4-5-8-18(17)25-3/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDNJIXLVHNBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

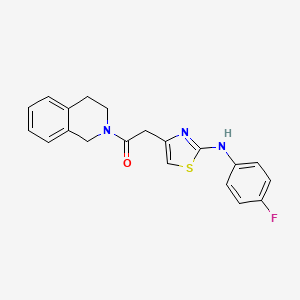


![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2751969.png)
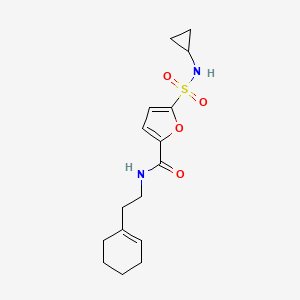
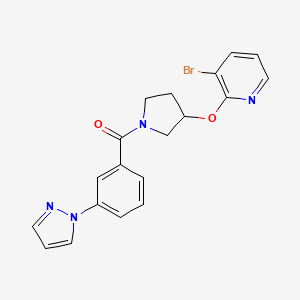
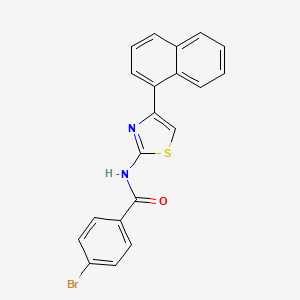
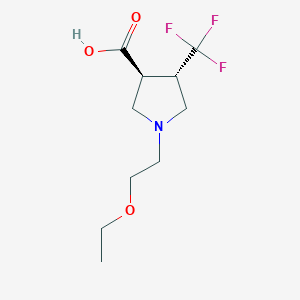
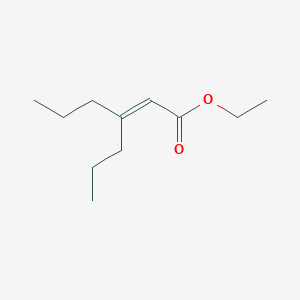
![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2751977.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide](/img/structure/B2751980.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
